1,2-Benzenedicarboxylic acid, 3-phenoxy-
Description
1,2-Benzenedicarboxylic acid (phthalic acid) and its derivatives are widely studied for their diverse biological and chemical properties. This article synthesizes data from peer-reviewed studies to compare these analogues in terms of biological activity, sources, and applications.
Properties
CAS No. |
63196-12-3 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-phenoxyphthalic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)10-7-4-8-11(12(10)14(17)18)19-9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
HRMCXDSWURAYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3-phenoxy- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its plasticizing properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by targeting the Akt/NF-κB/p53 pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Data Tables
Table 1: 3-Substituted Derivatives
| Compound | Substituent | Key Properties | References |
|---|---|---|---|
| 3-Amino-1,2-benzenedicarboxylic acid | -NH₂ | High polarity, undefined bioactivity | |
| 3-Methoxy-1,2-benzenedicarboxylic acid | -OCH₃ | Enhanced metabolic stability |
Table 2: Ester Derivatives
Research Findings
- Anticancer Activity : Unsubstituted 1,2-benzenedicarboxylic acid (or its esters) demonstrated high binding affinity (−8.3 kcal/mol) to glioblastoma-associated genes (e.g., MET, PTEN) in docking studies .
- Ecological Impact: Diisooctyl and mono(2-ethylhexyl) esters altered soil bacterial diversity, favoring stress-tolerant Firmicutes over nitrogen-fixing Proteobacteria .
- Antimicrobial Efficacy : Ester derivatives showed broad-spectrum activity, with diisooctyl ester being a major component (48.75%) in antimicrobial plant extracts .
Q & A
Q. What are the common synthetic routes for preparing 1,2-Benzenedicarboxylic acid, 3-phenoxy-, and how are intermediates characterized?
Answer: The synthesis typically involves introducing a phenoxy group at the 3-position of 1,2-benzenedicarboxylic acid. A plausible route includes:
- Step 1 : Nitration of phthalic acid derivatives, followed by reduction to generate an amino intermediate.
- Step 2 : Diazotization and coupling with phenol under alkaline conditions to form the phenoxy substituent .
Characterization methods : - Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of substitution via proton shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Resolve bond angles and distances in the crystalline state (e.g., C-O bond lengths ~1.36 Å) .
Q. How does the presence of the 3-phenoxy group influence the acidity of the dicarboxylic acid moiety compared to unsubstituted phthalic acid?
Answer: The electron-withdrawing phenoxy group increases acidity by stabilizing the deprotonated form.
Q. What spectroscopic techniques are most effective for distinguishing 1,2-Benzenedicarboxylic acid, 3-phenoxy- from its structural isomers?
Answer:
- Infrared (IR) Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm the dicarboxylic acid backbone. The phenoxy C-O-C asymmetric stretch (~1250 cm⁻¹) differentiates it from non-ether derivatives .
- Mass Spectrometry (MS) : Parent ion [M-H]⁻ at m/z 271.04 (exact mass) and fragment ions (e.g., loss of CO₂ at m/z 227) provide structural confirmation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental persistence of 1,2-Benzenedicarboxylic acid, 3-phenoxy- in aquatic systems?
Answer:
- Hydrolysis Studies : Monitor degradation at varying pH (4–9) and temperatures (20–40°C) using HPLC to quantify residual compound and identify breakdown products (e.g., phthalic acid) .
- Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and track reaction kinetics via LC-MS. Expect phenolic byproducts from C-O bond cleavage .
Q. What strategies mitigate interference from 1,2-Benzenedicarboxylic acid, 3-phenoxy- in polymer synthesis when used as a monomer?
Answer:
- Pre-polymerization purification : Recrystallization from ethanol/water mixtures (80:20 v/v) removes impurities that cause cross-linking defects .
- In-situ monitoring : Use Raman spectroscopy to track esterification efficiency during polycondensation reactions. Key bands at ~1720 cm⁻¹ (ester C=O) confirm bond formation .
Q. How do computational methods predict the interaction of 1,2-Benzenedicarboxylic acid, 3-phenoxy- with biological targets, such as enzyme active sites?
Answer:
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) using AutoDock Vina. Focus on hydrogen bonding with carboxylic groups and π-π stacking with the phenoxy ring .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >3 Å suggest weak binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
